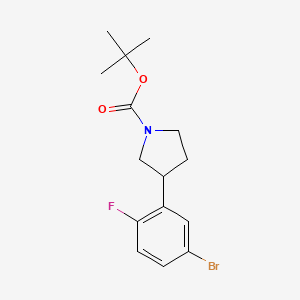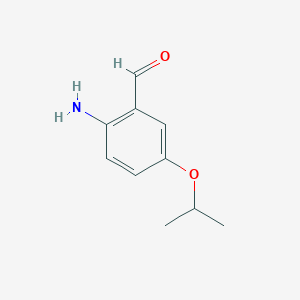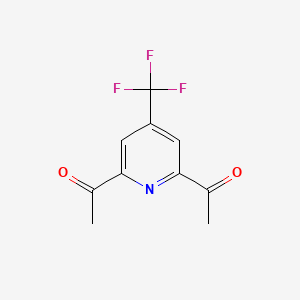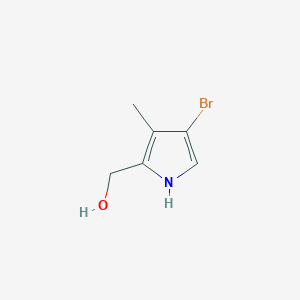![molecular formula C48H40N8O4Ru B13662648 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) is a complex compound that combines organic and inorganic elements. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of ruthenium(2+) in the compound suggests its potential use in catalysis and electronic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) typically involves multiple steps. The initial step often includes the preparation of the organic ligands, such as 4-methylpyridin-2-yl and quinoxalino[2,3-f][1,10]phenanthroline. These ligands are then coordinated with ruthenium(2+) under controlled conditions. The reaction conditions usually involve the use of solvents like ethanol or water and may require heating to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one ligand in the complex is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are often carried out under controlled temperatures and in the presence of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions can result in new ruthenium complexes with different ligands .
科学研究应用
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including electronic devices and sensors
作用机制
The mechanism of action of 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium center can facilitate electron transfer reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly relevant in its potential anticancer activity, where the compound induces apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;iron(2+)
- 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;cobalt(2+)
- 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;nickel(2+)
Uniqueness
The uniqueness of 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) lies in its ruthenium center, which imparts distinct electronic and catalytic properties. Compared to similar compounds with iron, cobalt, or nickel, the ruthenium complex exhibits higher stability and efficiency in catalytic reactions .
属性
分子式 |
C48H40N8O4Ru |
|---|---|
分子量 |
894.0 g/mol |
IUPAC 名称 |
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C15H16N2O2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-11-5-7-16-13(9-11)14-10-12(6-8-17-14)3-2-4-15(18)19;/h1-10H;2*5-10H,2-4H2,1H3,(H,18,19);/q;;;+2/p-2 |
InChI 键 |
ZREHOWDLOJKEHD-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)[O-].CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)[O-].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)







![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)

![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
